molecular formula C13H20N2O2 B1365555 [2-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 540753-13-7

[2-(2-Morpholinoethoxy)phenyl]methylamine

Cat. No.: B1365555
CAS No.: 540753-13-7
M. Wt: 236.31 g/mol
InChI Key: QHAMTJRGPZWTSO-UHFFFAOYSA-N
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Description

[2-(2-Morpholinoethoxy)phenyl]methylamine is an organic compound with the chemical formula C13H20N2O2. This compound is characterized by the presence of a morpholine ring, an ethoxy group, and a phenyl ring connected to a methylamine group. It is commonly used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

[2-(2-Morpholinoethoxy)phenyl]methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure makes it a valuable building block for designing new molecules with desired properties.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding assays and other experimental setups.

    Medicine: Research on this compound includes its potential therapeutic applications. It may be explored for its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical products.

Preparation Methods

The synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine typically involves the reaction of 2-(2-bromoethoxy)phenylmethanamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

[2-(2-Morpholinoethoxy)phenyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or ethoxy groups are replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [2-(2-Morpholinoethoxy)phenyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

[2-(2-Morpholinoethoxy)phenyl]methylamine can be compared with other similar compounds, such as:

    [2-(2-Piperidinoethoxy)phenyl]methylamine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    [2-(2-Diethylaminoethoxy)phenyl]methylamine: The presence of a diethylamino group instead of a morpholine ring can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAMTJRGPZWTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428742
Record name [2-(2-morpholinoethoxy)phenyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540753-13-7
Record name [2-(2-morpholinoethoxy)phenyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(2-morpholinoethoxy)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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